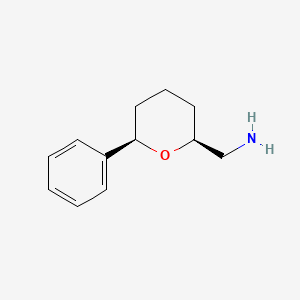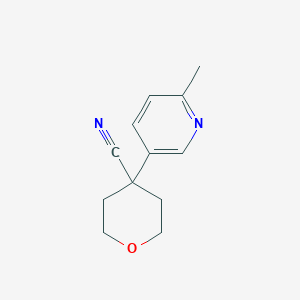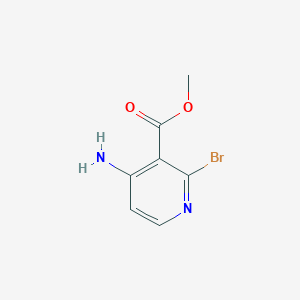![molecular formula C13H15ClN2O B13032782 6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)
6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one is a spirocyclic compound characterized by a unique structure where a quinoxaline moiety is fused with a cyclohexane ring
Méthodes De Préparation
The synthesis of 6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one typically involves the reaction of quinoxaline derivatives with cyclohexanone under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom at the desired position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Applications De Recherche Scientifique
6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
6-Chlorospiro[1,4-dihydroquinoxaline-3,1’-cyclohexane]-2-one can be compared with other spirocyclic compounds such as:
- 6-Chlorospiro[chromane-2,4’-piperidine] hydrochloride
- 6-Chlorospiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione
- 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene]
These compounds share the spirocyclic structure but differ in their specific ring systems and substituents, leading to variations in their chemical and biological properties
Propriétés
Formule moléculaire |
C13H15ClN2O |
|---|---|
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
6-chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C13H15ClN2O/c14-9-4-5-10-11(8-9)16-13(12(17)15-10)6-2-1-3-7-13/h4-5,8,16H,1-3,6-7H2,(H,15,17) |
Clé InChI |
YKQJIGBMRQNKJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(=O)NC3=C(N2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)




![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)





